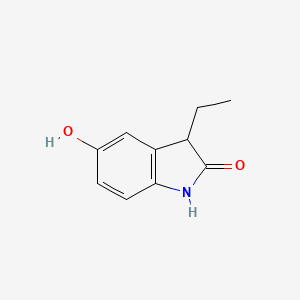
3-Ethyl-5-hydroxyindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-hydroxyindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that includes an indole ring with a hydroxyl group at the 5-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method is advantageous due to its simplicity and the good yields obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts (PTC) and metal-catalyzed reactions are common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different indolinone derivatives.
Substitution: Substitution reactions, particularly at the 3-position, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted indolinones and oxindoles, which have significant biological and chemical properties .
Scientific Research Applications
3-Ethyl-5-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to cross the blood-brain barrier and affect brain function by interacting with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5 . These interactions can lead to the modulation of various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
3-Hydroxyindolin-2-one: Similar in structure but lacks the ethyl group at the 3-position.
5-Hydroxyindolin-2-one: Similar but lacks the ethyl group and has different substitution patterns.
3-Substituted-3-hydroxyindolin-2-ones: A broader category that includes various derivatives with different substituents at the 3-position.
Uniqueness: 3-Ethyl-5-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-8-5-6(12)3-4-9(8)11-10(7)13/h3-5,7,12H,2H2,1H3,(H,11,13) |
InChI Key |
ZCDLRECQNXLMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


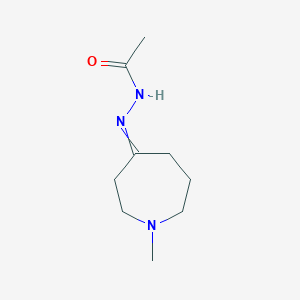
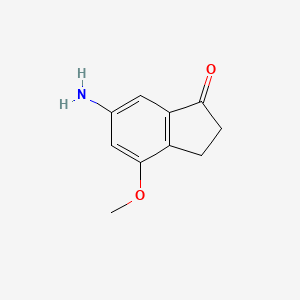
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)



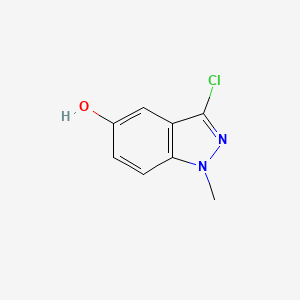
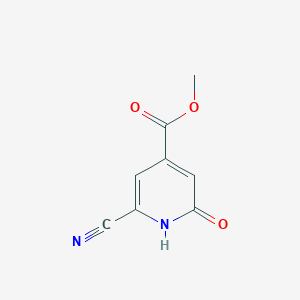



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
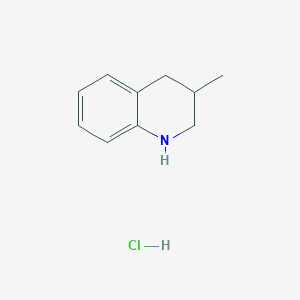
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)
